Ethalfluralin

説明

特性

IUPAC Name |

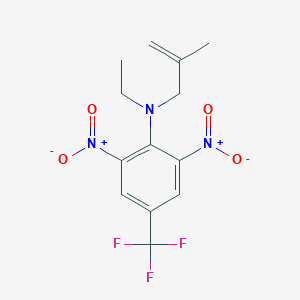

N-ethyl-N-(2-methylprop-2-enyl)-2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O4/c1-4-17(7-8(2)3)12-10(18(20)21)5-9(13(14,15)16)6-11(12)19(22)23/h5-6H,2,4,7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFJIKYUEPWBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=C)C)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032386 | |

| Record name | Ethalfluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid with a mild odor of amines; [HSDB] Yellow to orange solid; Emulsifiable concentrate (~33% active ingredient): yellowish orange liquid; [EFSA] | |

| Record name | Ethalfluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 256 °C | |

| Record name | ETHALFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone, acetonitrile, benzene, chloroform, dichloromethane, xylene >500, methanol 82-100 (all in g/L, 25 °C), In water, 0.3 mg/L at 25 °C | |

| Record name | ETHALFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000878 [mmHg], 8.8X10-5 mm Hg at 25 °C | |

| Record name | Ethalfluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHALFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystalline solid | |

CAS No. |

55283-68-6 | |

| Record name | Ethalfluralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55283-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethalfluralin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055283686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-ethyl-N-(2-methyl-2-propen-1-yl)-2,6-dinitro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethalfluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethalfluralin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHALFLURALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51DKA727XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHALFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

55-56 °C | |

| Record name | ETHALFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

Synthetic Routes and Reaction Conditions

Ethalfluralin is synthesized through a multi-step process involving the nitration of aromatic compounds followed by alkylation. The key steps include:

Nitration: The aromatic compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale nitration and alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

化学反応の分析

Atmospheric Degradation Pathways

Ethalfluralin's gas-phase degradation occurs through three primary mechanisms:

Photolysis

Solar radiation drives direct photolytic breakdown, with a mean rate coefficient of under natural sunlight conditions . This process dominates its atmospheric removal, contributing to a short tropospheric lifetime of ~12 minutes .

Reaction with Hydroxyl Radicals (OH)

This compound reacts with OH radicals at a rate coefficient of . This pathway has a half-life () of ~4 hours under typical atmospheric OH concentrations .

Reaction with Ozone (O₃)

Ozonolysis occurs more slowly, with a rate coefficient of , corresponding to a half-life of ~25 hours .

| Reaction Pathway | Rate Coefficient | Half-Life (τ) | Dominance |

|---|---|---|---|

| Photolysis | ~12 minutes | Primary pathway | |

| OH radical reaction | ~4 hours | Secondary pathway | |

| Ozone reaction | ~25 hours | Minor pathway |

Photolytic Stability

In aquatic environments, this compound exhibits a photolytic half-life (DT₅₀) of 13.5 days in water under natural sunlight . Soil photolysis is slightly faster, with a DT₅₀ of 10.5 days . The compound is not pH-sensitive, showing stability across pH 3–9 .

Oxidative Degradation

Indirect photolysis via reactive oxygen species (ROS) is implicated in this compound’s environmental breakdown. Studies in zebrafish embryos show ROS generation triggers oxidative stress, apoptosis, and anti-angiogenic effects , though these are biological responses rather than direct chemical reactions.

Tropospheric Lifetime Estimation

This short lifetime limits its long-range atmospheric transport but increases localized environmental impacts.

Degradation Products and Byproducts

While specific products are not detailed in the provided studies, dinitroaniline herbicides like this compound typically degrade into:

-

Nitroso derivatives (via reductive pathways)

-

Amines and fluorinated aromatic compounds (via oxidative cleavage) .

Regulatory and Environmental Implications

This compound is not approved under EU Regulation 1107/2009 , partly due to its persistence in soil and potential drift risks. Its rapid photolytic degradation in air contrasts with slower breakdown in water and soil, necessitating careful agronomic management to minimize ecological exposure .

科学的研究の応用

Herbicidal Applications

Ethalfluralin is marketed under the trade name Sonalan and is utilized for its effectiveness in managing weed populations before they emerge. It can be applied through various methods, including:

- Preplant

- Postplant prior to emergence

- Postemergence (limited applications)

- Soil incorporated, band, or broadcast applications

Use Profile

The primary crops treated with this compound include:

| Crop Type | Application Rate (lb ai/acre) |

|---|---|

| Soybeans | 0.75 |

| Dry Beans | 0.75 |

| Sunflower Seeds | 0.75 |

| Cucurbits | Under review for tolerances |

This compound has shown effective control of weeds such as pigweed, lambsquarters, and crabgrass, contributing to increased crop yields by reducing competition for resources .

Environmental Impact and Safety Assessments

This compound has undergone extensive safety assessments to evaluate its environmental impact. The U.S. Environmental Protection Agency (EPA) classifies this compound as a possible human carcinogen (Group C) based on studies indicating mammary gland tumors in female rats when exposed to high doses .

Ecotoxicological Studies

- Aquatic Toxicity : this compound is highly toxic to aquatic organisms, particularly fish species like rainbow trout and bluegill sunfish. Studies indicate that concentrations as low as 17 to 58 parts per billion can be lethal to these species .

- Terrestrial Impact : It has minimal acute toxicity to birds and small mammals but poses risks to non-target aquatic plants when applied improperly .

Case Study 1: Weed Control in Potatoes

A study conducted on the use of this compound in potato cultivation demonstrated its effectiveness when tank-mixed with other herbicides. The results indicated superior weed control compared to untreated controls, showcasing the herbicide's role in integrated weed management strategies .

Case Study 2: Residue Analysis in Chili Peppers

Research in Thailand assessed pesticide residues in chili peppers, revealing that this compound residues were present but within acceptable limits established by regulatory bodies. This study emphasized the importance of monitoring pesticide residues to ensure food safety while utilizing effective herbicides .

Regulatory Considerations

The EPA has established tolerances for this compound residues on various crops and animal commodities. The maximum residue limit is generally set at 0.05 parts per million (ppm). However, ongoing assessments are required for certain applications, especially concerning cucurbits where data on postemergence applications are still being reviewed .

作用機序

Ethalfluralin exerts its herbicidal effects by inhibiting cell division in the roots and shoots of germinating weeds. It disrupts the formation of microtubules, which are essential for cell division, leading to the death of the weed. The primary molecular targets are the tubulin proteins involved in microtubule formation .

類似化合物との比較

Table 1: Comparative Efficacy Against Key Weeds

This compound vs. Trifluralin

- Resistance Profile : Trifluralin-resistant green foxtail biotypes exhibit cross-resistance to this compound, highlighting shared mechanisms within the dinitroaniline class .

- Environmental Impact : this compound shows higher oral toxicity impact in continental air compared to trifluralin, which has a longer soil half-life (>100 days) .

- Application Flexibility : this compound is effective at higher temperatures (35°C), whereas trifluralin efficacy declines under similar conditions .

This compound vs. Pendimethalin

- Weed Control Spectrum : Pendimethalin is more effective against Ageratum conyzoides (85–95% control at 1,000 g/ha), while this compound requires higher rates (720–810 g/ha) for comparable results .

This compound vs. S-metolachlor

- Mode of Action : S-metolachlor (chloroacetamide class) inhibits very-long-chain fatty acid synthesis, complementing this compound’s microtubule disruption in tank mixes .

- Synergistic Use : this compound + S-metolachlor combinations reduce Palmer amaranth density by 90–100% in peanut fields, outperforming either herbicide alone .

Environmental and Toxicological Profiles

- N-Nitrosamine Impurities: this compound contains carcinogenic N-nitrosamine byproducts, a unique concern requiring stringent regulatory monitoring .

- Temperature Sensitivity : this compound’s weed control efficacy increases with temperature, achieving 95% control at 35°C .

- Ecotoxicity: this compound poses moderate risks to non-target organisms, with lower avian toxicity (LD₅₀ > 2,000 mg/kg) compared to pendimethalin .

Table 2: Environmental and Toxicological Parameters

| Parameter | This compound | Trifluralin | Pendimethalin | |

|---|---|---|---|---|

| Soil Half-Life (days) | 30–60 | >100 | 90–120 | |

| Avian LD₅₀ (mg/kg) | >2,000 | 1,500 | 1,750 | |

| Vapor Pressure (mPa) | 1.2 | 13.3 | 0.4 |

Regulatory and Resistance Considerations

- Resistance Management: Rotating this compound with non-dinitroaniline herbicides (e.g., flumioxazin) mitigates resistance risks in weeds like green foxtail .

生物活性

Ethalfluralin is a preemergence herbicide widely used in agriculture to control various annual grasses and broadleaf weeds. Its mechanism of action primarily involves the inhibition of cell division in plants, specifically by disrupting the synthesis of proteins necessary for chromosome separation during mitosis. This article delves into the biological activity of this compound, including its effects on plants, potential toxicity to non-target organisms, and implications for human health.

This compound functions as a microtubule inhibitor , which interferes with the normal process of cell division. By preventing the formation of microtubules, this compound inhibits the mitotic spindle's ability to segregate chromosomes, leading to cell death in sensitive plant species. This action is similar to that of other herbicides in its class, such as trifluralin .

Acute and Chronic Toxicity

This compound has been subjected to various toxicity studies, revealing significant findings regarding its safety profile:

- Subchronic Studies : Animal studies have shown that exposure to this compound can lead to changes in liver and kidney weights, decreased weight gain, and alterations in blood enzyme activity. Notably, chronic exposure has been linked to mammary gland tumors in female rats .

- Developmental Toxicity : In rabbits, this compound exposure resulted in maternal effects such as abortions and developmental issues, including abnormal skull development in offspring .

- Mutagenicity : this compound has exhibited weak mutagenic properties in certain studies but was negative in others, indicating variability in its potential to cause genetic mutations .

Ecotoxicological Effects

This compound poses risks not only to target plants but also to non-target organisms:

- Aquatic Toxicity : It is highly toxic to aquatic life, particularly fish and invertebrates. Studies indicate that concentrations as low as 17 to 58 parts per billion can be lethal to bluegill sunfish .

- Terrestrial Effects : In soil studies, this compound has shown adverse effects on plant growth parameters such as radicle length and shoot dry weight, indicating its potential impact on non-target flora .

Field Studies on Weed Control

Research conducted from 2007 to 2009 evaluated the efficacy of this compound in controlling weeds in peanut crops. The findings highlighted:

- Weed Efficacy : this compound demonstrated superior control over several weed species compared to other herbicides when applied preplant incorporated. It effectively managed devil's claw (Proboscidea louisianica), yellow nutsedge (Cyperus esculentus), and Palmer amaranth (Amaranthus palmeri).

- Crop Tolerance : Although this compound was effective against weeds, it also caused stunting in peanut plants when used with certain other herbicides. The study reported a 19% stunting rate when combined with paraquat, which increased with additional herbicide applications .

Residue and Dietary Exposure Studies

This compound residues have been monitored across various agricultural products. The Environmental Protection Agency (EPA) established tolerances for this compound residues in several crops and animal products at a maximum limit of 0.05 parts per million (ppm). Chronic dietary exposure assessments indicated minimal risk for the general population, with only 2% of the Reference Dose (RfD) being utilized from all existing tolerances .

Summary Table of Key Findings

| Study Type | Findings |

|---|---|

| Subchronic Toxicity | Changes in liver/kidney weights; mammary tumors in female rats at high doses |

| Developmental Toxicity | Maternal effects (abortions) and developmental issues (abnormal skulls) in rabbits |

| Aquatic Toxicity | Highly toxic to fish; lethal concentrations identified at low ppb levels |

| Field Studies | Effective weed control; noted crop stunting with specific combinations of herbicides |

| Residue Monitoring | Established tolerances; minimal chronic dietary risk for the population |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。